Cloquintocet-mexyl

Catalog No.
S596942
CAS No.
99607-70-2
M.F
C18H22ClNO3
M. Wt
335.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cloquintocet-mexyl

CAS Number

99607-70-2

Product Name

Cloquintocet-mexyl

IUPAC Name

heptan-2-yl 2-(5-chloroquinolin-8-yl)oxyacetate

Molecular Formula

C18H22ClNO3

Molecular Weight

335.8 g/mol

InChI

InChI=1S/C18H22ClNO3/c1-3-4-5-7-13(2)23-17(21)12-22-16-10-9-15(19)14-8-6-11-20-18(14)16/h6,8-11,13H,3-5,7,12H2,1-2H3

InChI Key

COYBRKAVBMYYSF-UHFFFAOYSA-N

SMILES

CCCCCC(C)OC(=O)COC1=C2C(=C(C=C1)Cl)C=CC=N2

Solubility

1.76e-06 M

Synonyms

cloquintocet-mexyl

Canonical SMILES

CCCCCC(C)OC(=O)COC1=C2C(=C(C=C1)Cl)C=CC=N2

Herbicide Safener

    Specific Scientific Field: Plant Science, Agronomy

    Summary of the Application: Cloquintocet-mexyl is used as a safener in herbicides. In particular, it has been used in conjunction with the herbicide pyroxsulam.

    Methods of Application or Experimental Procedures: The herbicide and safener are typically applied together. In one study, cloquintocet-mexyl was used in conjunction with the herbicide pyroxsulam, which was applied to the troublesome global weed Lolium sp.

    Results or Outcomes: The application of cloquintocet-mexyl was found to reduce the sensitivity of Lolium sp. to the associated ALS-inhibiting herbicide.

Enhancing Herbicide Metabolism in Crops

Reducing Sensitivity to Herbicides

    Summary of the Application: Cloquintocet-mexyl reduces the sensitivity of Lolium sp.

    Methods of Application or Experimental Procedures: The safener and herbicide are applied together.

    Results or Outcomes: Joint application of cloquintocet-mexyl and pyroxsulam resulted in a significantly higher frequency of surviving plants in all three Lolium sp.

Protection of Wheat

Affecting Absorption and Transportation of Herbicides in Crops

Competitively Binding to Herbicide Target Sites

Cloquintocet-mexyl is a synthetic herbicide primarily used as a safener in agricultural applications, particularly in conjunction with other herbicides. Its chemical formula is C₁₈H₂₂ClNO₃, and it possesses a molecular weight of 335.83 g/mol. The compound is characterized by its ability to enhance the tolerance of crops to herbicides, thereby reducing phytotoxicity while maintaining effective weed control. Cloquintocet-mexyl acts by promoting the detoxification of herbicides in plants, thus allowing for safer application without damaging the crop itself .

The exact mechanism by which cloquintocet-mexyl protects wheat from clodinafop-propargyl is not fully understood, but it is thought to involve inducing the production of enzymes that detoxify the herbicide []. These enzymes may break down the herbicide or modify it into a less harmful form for the plant.

That influence its efficacy and degradation. Notably, it can be hydrolyzed in the presence of water, leading to the formation of its major metabolite, which is the free acid form. This transformation is crucial for understanding its environmental persistence and behavior in soil and water systems . Additionally, cloquintocet-mexyl can interact with other chemicals in pesticide formulations, enhancing or altering their activity through synergistic effects .

The biological activity of cloquintocet-mexyl is primarily linked to its role as a herbicide safener. It exhibits low acute toxicity levels across various exposure routes—oral, dermal, and inhalation—making it relatively safe for use in agricultural settings. Studies indicate that it does not cause significant skin irritation but may provoke allergic reactions in sensitive individuals . Furthermore, cloquintocet-mexyl has been shown to induce protective responses in crops against herbicide-induced stress, which is vital for crop yield and health .

Cloquintocet-mexyl can be synthesized through several chemical pathways involving chlorination and amination processes. The synthesis typically begins with the preparation of a chlorinated precursor, which is then reacted with appropriate amines under controlled conditions to yield cloquintocet-mexyl. The detailed synthesis involves multiple steps including purification processes such as crystallization or chromatography to ensure high purity of the final product .

Cloquintocet-mexyl is primarily utilized in agriculture as a safener for various herbicides, particularly those that may otherwise harm crops. Its application helps mitigate phytotoxic effects while allowing farmers to control weed populations effectively. It has been used alongside herbicides like clodinafop-propargyl and fenoxaprop-P-ethyl, enhancing crop safety during treatment . Additionally, it has potential applications in environmental management due to its low toxicity profile.

Interaction studies involving cloquintocet-mexyl have demonstrated its ability to enhance the efficacy of co-applied herbicides while minimizing crop damage. Research indicates that it can alter the absorption and metabolism of these herbicides within plant systems, promoting safer agricultural practices. Moreover, studies on its environmental interactions reveal that it degrades rapidly in soil conditions, reducing long-term ecological impact .

Cloquintocet-mexyl shares similarities with several other compounds used as herbicide safeners or growth regulators. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaRole/FunctionUnique Features
Cloquintocet-mexylC₁₈H₂₂ClNO₃Herbicide safenerEnhances tolerance to various herbicides
MephenoxamC₁₆H₁₅N₃O₄SFungicidePrimarily targets fungal pathogens
IsoproturonC₁₄H₁₈ClNHerbicideBroad-spectrum weed control
NicosulfuronC₁₄H₁₅N₃O₄SHerbicideSelective action against specific weed species

Cloquintocet-mexyl's distinctive feature lies in its dual role as both a protective agent for crops and an enhancer of herbicidal efficacy, setting it apart from other compounds that may focus solely on pest control or disease management.

Physical Description

Other Solid

XLogP3

5.5

Hydrogen Bond Acceptor Count

4

Exact Mass

335.1288213 g/mol

Monoisotopic Mass

335.1288213 g/mol

Heavy Atom Count

23

LogP

5.03 (LogP)

Melting Point

69.4 °C

UNII

99W15EH2M3

GHS Hazard Statements

Aggregated GHS information provided by 315 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H317 (84.44%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (11.43%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (49.21%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H373 (49.21%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400 (70.48%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (87.94%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

4.00e-08 mmHg

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

99607-70-2

Wikipedia

Cloquintocet-mexyl

Use Classification

Agrochemicals -> Pesticides
Pharmaceuticals
Safeners

General Manufacturing Information

Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing
Acetic acid, 2-[(5-chloro-8-quinolinyl)oxy]-, 1-methylhexyl ester: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-15

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